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Compound of Interest

Compound Name: ATTO 594

Cat. No.: B15552726 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of ATTO 594, a rhodamine-based

fluorescent dye, in the realm of single-molecule imaging. Renowned for its exceptional

photostability, high fluorescence quantum yield, and strong absorption, ATTO 594 has emerged

as a powerful tool for elucidating molecular mechanisms at the single-molecule level. This

document provides a detailed overview of its photophysical properties, comprehensive

experimental protocols for labeling and imaging, and a comparative analysis with other

commonly used fluorophores.

Core Photophysical and Chemical Properties of
ATTO 594
ATTO 594 is a hydrophilic dye that exhibits robust performance in aqueous buffers, a critical

feature for biological imaging. Upon conjugation, it carries a net charge of -1. Its key

characteristics are summarized in the table below, providing a quantitative basis for

experimental design.[1][2]
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Property Value Reference

Excitation Maximum (λex) 601 nm [1]

Emission Maximum (λem) 627 nm [1][3]

Molar Extinction Coefficient

(εmax)
120,000 M⁻¹cm⁻¹ [1][2]

Fluorescence Quantum Yield

(Φf)
0.85 [1][2]

Fluorescence Lifetime (τfl) 3.5 - 3.9 ns [1][2]

Molecular Weight (Free Acid) ~806 g/mol

Labeling Strategies for Single-Molecule Studies
Achieving a precise 1:1 dye-to-protein ratio is often paramount for quantitative single-molecule

analysis. ATTO 594 is commercially available with various reactive groups, primarily N-

hydroxysuccinimidyl (NHS) esters for targeting primary amines (e.g., lysine residues) and

maleimides for targeting sulfhydryl groups (e.g., cysteine residues).

Protocol 1: Maleimide Labeling for Site-Specific
Cysteine Modification
This protocol is optimized for labeling proteins with a single reactive cysteine residue to achieve

a 1:1 stoichiometry, ideal for single-molecule FRET (smFRET) studies.

Materials:

Protein with a single surface-exposed cysteine in a suitable buffer (e.g., Phosphate-Buffered

Saline (PBS), pH 7.0-7.5).

ATTO 594 maleimide.

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).
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Desalting column (e.g., Sephadex G-25).

Reaction buffer: PBS, pH 7.4.

Procedure:

Protein Preparation: If the protein has been stored in a buffer containing a reducing agent, it

must be removed via dialysis or a desalting column immediately before labeling. The protein

concentration should be between 1-5 mg/mL.

Dye Preparation: Immediately before use, dissolve the ATTO 594 maleimide in a small

amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

Labeling Reaction: Add a 1.3-fold molar excess of the reactive dye solution to the protein

solution.[4] Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C,

protected from light and with gentle mixing. The slightly alkaline pH ensures sufficient

deprotonation of the thiol group for efficient reaction while minimizing reactivity with amines.

[4]

Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such

as β-mercaptoethanol or cysteine, to a final concentration of ~10 mM.

Purification: Separate the labeled protein from unreacted dye using a desalting column (e.g.,

Sephadex G-25). For the highly hydrophilic ATTO 594, a longer column (e.g., 30 cm) is

recommended for optimal separation.[4] Elute with PBS buffer (pH 7.4). The first colored

band to elute is the labeled protein.

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of

the conjugate at 280 nm and 601 nm.

Protocol 2: NHS-Ester Labeling for Amine Modification
This protocol provides a general framework for labeling proteins with ATTO 594 NHS ester.

Achieving a 1:1 ratio with NHS-ester chemistry can be more challenging due to the presence of

multiple lysine residues. Optimization of the dye-to-protein molar ratio is crucial.

Materials:
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Protein in an amine-free buffer (e.g., PBS, pH 7.2-7.4).

ATTO 594 NHS ester.

Anhydrous, amine-free DMF or DMSO.

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.

Desalting column (e.g., Sephadex G-25).

Procedure:

Protein Preparation: The protein solution must be free of amine-containing substances like

Tris or glycine. If necessary, dialyze the protein against PBS. The protein concentration

should be 2-10 mg/mL for efficient labeling.[5]

Dye Preparation: Prepare a 10-20 mM stock solution of ATTO 594 NHS ester in anhydrous,

amine-free DMF or DMSO immediately before use.

Labeling Reaction: Adjust the pH of the protein solution to 8.3-9.0 using the reaction buffer.

Add a carefully calculated molar excess of the dye stock solution to the protein solution. For

a starting point to achieve low DOL, use a 1-3 fold molar excess. Incubate for 30-60 minutes

at room temperature with gentle stirring, protected from light.[6]

Purification: Remove unreacted dye using a desalting column as described in the maleimide

protocol.

Characterization: Calculate the DOL using the absorbance at 280 nm and 601 nm.
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Protein Labeling Workflow

Protein Solution
(Amine-free buffer, pH 8.3)

Labeling Reaction
(RT, 30-60 min)

ATTO 594 NHS-Ester
(in DMF/DMSO)

Purification
(Size-Exclusion Chromatography) Labeled Protein Conjugate

Click to download full resolution via product page

A simplified workflow for labeling proteins with ATTO 594 NHS-ester.

Single-Molecule FRET (smFRET) Imaging with ATTO
594
ATTO 594 is an excellent acceptor for commonly used green-excitable donor dyes in smFRET

experiments, such as ATTO 488 or Alexa Fluor 488.[7]

Experimental Protocol for TIRF-based smFRET
This protocol outlines a typical workflow for an smFRET experiment using a donor-ATTO 594
pair to study protein conformational dynamics.

1. Sample Preparation and Immobilization:

Labeling: Prepare the protein of interest with a donor dye and ATTO 594 at specific sites

using the protocols described above.

Surface Passivation: To prevent non-specific binding of the protein to the glass surface,

passivate the surface of the coverslip. A common method is to use a combination of

biotinylated-BSA, streptavidin, and a polyethylene glycol (PEG) layer.

Immobilization: Immobilize the biotinylated, dual-labeled protein onto the streptavidin-coated

surface. This ensures that the molecules remain within the observation volume of the

microscope.
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Protein Immobilization for smFRET

Glass Coverslip

Biotinylated BSA

Adsorption

Streptavidin

Biotin-Streptavidin
Interaction

Biotinylated & Labeled Protein

Biotin-Streptavidin
Interaction

Immobilized Protein

Click to download full resolution via product page

Schematic of protein immobilization on a passivated surface.

2. Imaging Buffer:

An oxygen scavenging system is crucial for prolonging the lifetime of the fluorophores and

reducing blinking. A commonly used system consists of:

Glucose oxidase (e.g., 0.5-1 mg/mL)

Catalase (e.g., 0.1-0.2 mg/mL)
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Glucose (10-20 mM)

Triplet-state quenchers, such as Trolox (2-5 mM), can further enhance photostability.

The imaging buffer should be freshly prepared and degassed before use.

3. Data Acquisition:

Use a Total Internal Reflection Fluorescence (TIRF) microscope equipped with a laser for

exciting the donor dye (e.g., 488 nm).

Split the emission signal into two channels (donor and acceptor) using a dichroic mirror and

appropriate emission filters.

Record movies of the fluorescence signals from single molecules with a sensitive camera

(e.g., EMCCD or sCMOS).

4. Data Analysis:

Identify single-molecule spots and extract the fluorescence intensity time traces for the donor

and acceptor channels.

Correct for background noise and spectral crosstalk.

Calculate the FRET efficiency for each time point using the formula: E = I_A / (I_A + γI_D),

where I_A and I_D are the acceptor and donor intensities, and γ is a correction factor.

Generate FRET efficiency histograms and time trajectories to analyze conformational states

and dynamics.

Direct Stochastic Optical Reconstruction
Microscopy (dSTORM) with ATTO 594
ATTO 594 can be used in dSTORM, a super-resolution imaging technique that relies on the

stochastic photoswitching of fluorophores between a fluorescent "on" state and a dark "off"

state.
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Optimized dSTORM Imaging Buffer for ATTO 594
The composition of the imaging buffer is critical for inducing the photoswitching behavior of

ATTO 594. While the optimal buffer can be system-dependent, a good starting point is a buffer

containing a thiol and an oxygen scavenger.

Recommended Buffer Composition:

Buffer Base: PBS or Tris-HCl (pH 7.5-8.0).

Reducing Agent (Thiol): 10-50 mM β-mercaptoethanol (BME) or 2-mercaptoethylamine

(MEA). The choice and concentration of the thiol can significantly impact the blinking

kinetics.

Oxygen Scavenging System: Glucose oxidase/catalase system as described for smFRET.

Optional Additives: 65 mM DABCO and 20-30 mM DTT with 10-50 mM sodium sulfite have

been shown to optimize the blinking of some red dyes and may be beneficial for ATTO 594.

[8][9]

dSTORM Imaging Cycle

ATTO 594 (On)

ATTO 594 (Off)

High Power Excitation

Spontaneous or
Low Power Reactivation

Excitation Laser
(e.g., 561 nm)

Reactivation Laser
(e.g., 405 nm)
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The photoswitching principle underlying dSTORM imaging.

dSTORM Imaging Protocol
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Sample Preparation: Label the structure of interest with ATTO 594 using an appropriate

method (e.g., immunofluorescence).

Mounting: Mount the sample in the optimized dSTORM buffer in an imaging chamber.

Imaging:

Use a high-power laser (e.g., 561 nm or 594 nm) to excite ATTO 594 and drive most of the

molecules into the dark state.

Acquire a time-lapse series of images (thousands of frames) where a sparse, stochastic

subset of molecules returns to the fluorescent state in each frame.

A low-power UV laser (e.g., 405 nm) can be used to facilitate the return of molecules to

the "on" state.

Image Reconstruction:

Localize the position of each fluorescent molecule in each frame with high precision

(typically by fitting a 2D Gaussian function to the point spread function).

Combine the localizations from all frames to reconstruct a super-resolved image of the

labeled structure.

Concluding Remarks
ATTO 594 is a versatile and robust fluorescent dye that is highly suitable for a range of single-

molecule imaging applications. Its excellent photophysical properties, including high brightness

and photostability, make it a reliable choice for both smFRET and dSTORM. The detailed

protocols provided in this guide offer a starting point for researchers to design and execute

successful single-molecule experiments. As with any single-molecule technique, careful

optimization of labeling, immobilization, and imaging conditions is crucial for obtaining high-

quality, quantitative data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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